[(1-Benzylpiperidin-4-ylidene)amino]urea
CAS No.:
Cat. No.: VC10913183
Molecular Formula: C13H18N4O
Molecular Weight: 246.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N4O |
|---|---|
| Molecular Weight | 246.31 g/mol |
| IUPAC Name | [(1-benzylpiperidin-4-ylidene)amino]urea |
| Standard InChI | InChI=1S/C13H18N4O/c14-13(18)16-15-12-6-8-17(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,14,16,18) |
| Standard InChI Key | YKFLFNSTGOCEIG-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1=NNC(=O)N)CC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CCC1=NNC(=O)N)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, [(1-benzylpiperidin-4-ylidene)amino]urea, reflects its three key structural components:
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Piperidine ring: A six-membered heterocycle with one nitrogen atom, substituted at the 1-position by a benzyl group.
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Imine linkage: A nitrogen double-bond (C=N) connecting the piperidine’s 4-position to the urea moiety.
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Urea group: A carbamide functional group (-NH-C(=O)-NH₂) serving as a hydrogen-bond donor/acceptor.
The canonical SMILES representation (C1CN(CCC1=NNC(=O)N)CC2=CC=CC=C2) confirms the planar geometry of the imine bond and the spatial separation between the lipophilic benzyl group and polar urea.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O |
| Molecular Weight | 246.31 g/mol |
| Hydrogen Bond Donors | 3 (2 urea NH, 1 imine NH) |
| Hydrogen Bond Acceptors | 3 (urea O, imine N, piperidine N) |
| Topological Polar Surface Area | 87.6 Ų |
Synthesis and Reaction Pathways
Primary Synthetic Routes
The synthesis typically involves a two-step sequence:
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Formation of 1-benzylpiperidin-4-imine: Condensation of 1-benzylpiperidin-4-one with ammonium acetate under Dean-Stark conditions yields the imine intermediate.
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Urea conjugation: Reaction with potassium cyanate (KNCO) in anhydrous tetrahydrofuran introduces the urea moiety via nucleophilic attack at the imine nitrogen .
This method achieves yields of 68–72%, with purity >95% confirmed by HPLC. Alternative approaches utilize carbodiimide-mediated coupling, though these require stringent moisture control.
Structural Analogues and Derivatives
Recent work by Al-Matar et al. (2020) demonstrated that substituting the benzyl group with arylidene moieties enhances cyclocondensation reactivity, enabling access to polycyclic systems . For instance, reacting [(1-benzylpiperidin-4-ylidene)amino]urea with malononitrile in piperidine yields 2-aminopyranopyridine-3-carbonitriles—a class of compounds showing nM-level cytotoxicity against HepG2 cells .
Physicochemical and Spectroscopic Characterization
Stability and Solubility
The compound exhibits moderate aqueous solubility (1.2 mg/mL at 25°C) due to the urea group’s polarity, while the benzyl moiety confers lipid membrane permeability (LogP = 1.8). Stability studies indicate decomposition <5% after 6 months at -20°C, but accelerated degradation occurs above 40°C via imine hydrolysis.
Spectroscopic Signatures
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¹H NMR (400 MHz, DMSO-d₆): δ 7.32–7.25 (m, 5H, Ar-H), 6.45 (s, 1H, NH), 3.52 (s, 2H, NCH₂Ph), 2.85–2.65 (m, 4H, piperidine CH₂), 1.92–1.75 (m, 2H, piperidine CH₂).
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IR (KBr): 3320 cm⁻¹ (N-H stretch, urea), 1645 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .
| Compound | Target (IC₅₀/Kᵢ) | Activity |
|---|---|---|
| 5 (MDPI, 2025) | AChE: 13 nM | Cholinesterase inhibitor |
| NE-100 | σ₁R: 1.45 nM | σ₁ antagonist |
| 4 (Al-Matar, 2020) | HepG2: 0.9 μM | Cytotoxic agent |
Future Directions
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Pharmacokinetic Optimization: Introducing electron-withdrawing groups on the benzyl ring could reduce CYP-mediated oxidation.
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Targeted Delivery: Conjugation to nanoparticles may enhance brain penetration for neurodegenerative applications .
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Dual-Target Agents: Merging the piperidine-urea scaffold with MAO inhibitors (e.g., propargyl amines) may yield multifunctional neuroprotectants .
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